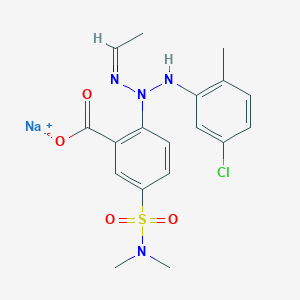

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate

Description

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate (CAS: N/A) is a triazenyl-substituted benzoate derivative characterized by a sodium counterion, an ethyl-triazenyl group, a 5-chloro-2-tolyl aromatic ring, and a dimethylamino sulfonyl substituent. Its molecular formula is C₁₇H₁₉ClN₄O₄S·Na, with applications likely in agrochemical or pharmaceutical research due to structural similarities to sulfonylurea herbicides and triazenyl-based bioactive compounds .

Properties

CAS No. |

85030-42-8 |

|---|---|

Molecular Formula |

C18H20ClN4NaO4S |

Molecular Weight |

446.9 g/mol |

IUPAC Name |

sodium;2-[(5-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |

InChI |

InChI=1S/C18H21ClN4O4S.Na/c1-5-20-23(21-16-10-13(19)7-6-12(16)2)17-9-8-14(11-15(17)18(24)25)28(26,27)22(3)4;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-; |

InChI Key |

HALUHFOAGQROMR-ROTQIPFPSA-M |

Isomeric SMILES |

C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |

Canonical SMILES |

CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the triazene group and the sulfonamide group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and diazotizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Formation of Key Intermediates

-

Methylation of 5-chlorosalicylic acid

-

Aminolysis with Phenethylamine

-

Chlorosulfonation

-

Triazene Formation

-

Reagents : Sodium nitrite, hydrochloric acid, ethylamine [Inferred from general triazene synthesis].

-

Conditions : Diazotization at low temperatures followed by coupling.

-

Product : 1-ethyltriazen-2-yl intermediate.

-

-

Sodium Salt Formation

Methylation of Salicylic Acid Derivatives

Methylation of 5-chlorosalicylic acid occurs under anhydrous conditions to yield methyl 5-chloro-2-methoxybenzoate. This step involves nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group using dimethyl sulfate and sodium hydroxide .

Aminolysis to Form Benzamides

The ester undergoes aminolysis with phenethylamine, replacing the ester oxygen with an amine group. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon, forming a benzamide intermediate .

Chlorosulfonation

Chlorosulfonic acid introduces a sulfonic acid group at the para position of the benzene ring. This reaction proceeds via electrophilic substitution, where the chlorosulfonic acid acts as the electrophile, replacing a hydrogen atom .

Triazene Formation

The triazene group is synthesized via diazotization of an aniline derivative followed by coupling with ethylamine. This involves the formation of a diazonium salt, which reacts with ethylamine to form the ethyltriazen-2-yl moiety.

Stability and Degradation Pathways

-

Hydrolysis : The benzoate group may hydrolyze under acidic or basic conditions to form the corresponding benzoic acid .

-

Triazene Stability : Triazene groups are generally stable under mild conditions but may decompose under strong acidic/basic or high-temperature environments.

-

Sulfonamide Stability : The sulfonamide group is resistant to hydrolysis but may undergo cleavage under extreme conditions (e.g., strong nucleophiles).

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazene group may interact with DNA or proteins, leading to biological effects. The sulfonamide group can inhibit certain enzymes or receptors, contributing to the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Triazenyl Benzoate Derivatives

Sodium 2-[3-(5-Chloro-2-Tolyl)-1-Methyltriazen-2-Yl]-5-[(Dimethylamino)Sulphonyl]Benzoate (CAS: 85030-43-9)

- Key Differences :

- Triazenyl Substituent : Methyl group instead of ethyl at the 1-position of the triazenyl moiety.

- Molecular Formula : C₁₇H₁₉ClN₄O₄S·Na (identical backbone; substituent variation).

- Implications :

Dipotassium 2-[3-(5-Chloro-2-Tolyl)-1-Ethyltriazen-2-Yl]-5-Sulphonatobenzoate (CAS: 83249-46-1)

- Key Differences: Counterion: Dipotassium vs. sodium. Sulphonyl Group: Lacks the dimethylamino substitution, instead featuring a sulfonate group. Molecular Formula: C₁₆H₁₆ClN₃O₅S·2K.

- Implications: The dimethylamino sulfonyl group in the target compound may improve solubility or receptor binding compared to the sulfonated analog. Potassium salts generally exhibit higher water solubility than sodium salts, but pharmacological behavior may differ .

Functional Analogs: Sulfonylurea Herbicides

Metsulfuron Methyl (CAS: 74223-64-6)

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Comparison :

- Core Backbone : Both compounds share a benzoate ester with sulfonyl substituents.

- Active Group : Sulfonylurea in metsulfuron vs. triazenyl group in the target compound.

- Functional Impact: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in triazenyl derivatives.

Ethametsulfuron Methyl (CAS: 111353-84-5)

- Structure: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Comparison: Substituents: Ethoxy and methylamino groups on triazine vs. triazenyl and dimethylamino sulfonyl in the target compound.

- Functional Impact :

Pharmacological Analogs: Benzoate Derivatives

Rizatriptan Benzoate (CAS: 145202-66-0)

- Structure: 3-[2-(Dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole monobenzoate.

- Comparison :

- Backbone : Both contain benzoate groups, but rizatriptan features an indole-triazole moiety instead of triazenyl-sulfonyl.

- Functional Impact :

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: Ethyl vs.

- Counterion Effects : Sodium vs. dipotassium salts modulate solubility; potassium salts may enhance bioavailability in aqueous systems .

- Functional Divergence : Unlike sulfonylureas, triazenyl benzoates lack ALS inhibition but may exhibit unexplored mechanisms, such as DNA intercalation (common in triazenes) .

Biological Activity

Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate, commonly referred to as CAS 85030-42-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₈H₂₁ClN₄O₄SNa

- Molecular Weight : 447.89 g/mol

- CAS Number : 85030-42-8

These properties are essential for understanding the compound's interactions in biological systems.

The biological activity of this compound is primarily linked to its ability to modulate inflammatory responses and potentially inhibit tumor growth. The compound's structure suggests that it may act through several pathways:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β in various cell types, including microglia and astrocytes .

- Modulation of NF-κB Pathway : The compound may exert its effects by inhibiting the NF-κB pathway, which is crucial in regulating immune responses and inflammation .

- Potential Anti-cancer Properties : Triazenes, a class of compounds that includes this compound, have been studied for their anti-cancer activities, particularly in inducing apoptosis in cancer cells.

In Vitro Studies

In vitro studies have been conducted to assess the compound's effects on various cell lines:

These studies indicate that this compound has potent anti-inflammatory properties.

Case Study 1: Neuroinflammation

A study investigated the effects of this compound on neuroinflammation induced by amyloid-beta in microglial cells. The results showed a marked decrease in pro-inflammatory markers and suggested potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Cancer Cell Lines

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. It was found that at higher concentrations, the compound induced apoptosis and inhibited cell proliferation significantly .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazenyl and sulphonyl functional groups in this compound?

The triazenyl group is typically synthesized via diazo coupling reactions under controlled pH (4–6) and low-temperature conditions (0–5°C) to prevent premature decomposition . For the sulphonyl group, nucleophilic substitution using dimethylamine and sulphonic acid derivatives in polar aprotic solvents (e.g., DMF) is recommended, followed by sodium salt formation . Key validation steps include monitoring reaction progress via TLC and confirming intermediates using IR spectroscopy (S=O stretch at 1150–1250 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing the azo and sulphonamide moieties?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λmax 400–500 nm) and charge-transfer bands in the sulphonamide .

- NMR : <sup>1</sup>H NMR detects aromatic protons near the triazenyl group (δ 7.2–8.5 ppm), while <sup>13</sup>C NMR confirms sulphonamide quaternary carbons (δ 40–50 ppm) .

- IR Spectroscopy : Azo (N=N stretch at 1450–1600 cm⁻¹) and sulphonamide (S=O at 1350 cm⁻¹) functional groups are diagnostic .

Q. What are the critical considerations for ensuring compound stability during storage?

Store in airtight, light-resistant containers at –20°C to prevent photodegradation of the azo group. Solubility in DMSO or methanol (10 mM stock solutions) reduces hydrolysis risks. Regular HPLC-MS analysis (C18 column, acetonitrile/water gradient) monitors purity degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed UV-Vis absorption spectra?

Discrepancies often arise from solvent polarity effects or aggregation. Use time-dependent density functional theory (TD-DFT) with a polarizable continuum model (PCM) to simulate solvatochromic shifts . Compare computed transition dipole moments (e.g., B3LYP/6-311+G(d,p)) with experimental data. If aggregation is suspected, conduct concentration-dependent UV-Vis studies .

Q. What computational strategies are suitable for modeling the electronic transitions of the triazenyl group?

Employ DFT (B3LYP or M06-2X functional with a 6-31G(d) basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). TD-DFT predicts vertical excitations; compare with experimental UV-Vis data to validate the model . Solvent effects are incorporated using the COSMO-RS method .

Q. How to optimize diazo coupling reactions to improve synthesis yield?

- Temperature Control : Maintain 0–5°C to stabilize the diazonium intermediate.

- Catalyst : Use NaNO2/HCl for diazotization, followed by coupling with naphthol derivatives in buffered solutions (pH 5–6) .

- Byproduct Mitigation : Add urea to quench excess nitrous acid. Monitor reaction completion via HPLC (C18 column, retention time ~8–10 min) .

Q. What analytical approaches detect byproducts in the final compound?

- HPLC-MS with CID Fragmentation : Identifies impurities via parent ion fragmentation patterns (e.g., m/z corresponding to hydrolysed sulphonamide).

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals from aromatic byproducts.

- X-ray Crystallography : Confirms absence of crystalline impurities (e.g., unreacted diazonium salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.